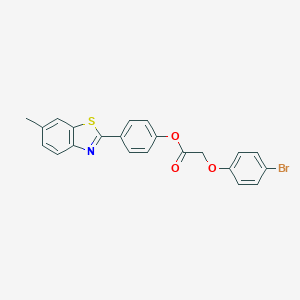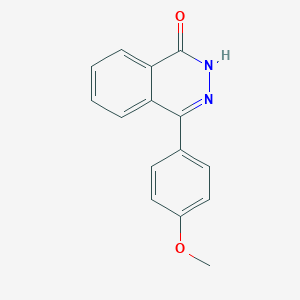![molecular formula C19H13N B407938 5-benzylidene-5H-indeno[1,2-b]pyridine](/img/structure/B407938.png)
5-benzylidene-5H-indeno[1,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzylidene-5H-indeno[1,2-b]pyridine is a heterocyclic compound that features a fused ring system combining indene and pyridine structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzylidene-5H-indeno[1,2-b]pyridine typically involves the condensation of indanone derivatives with pyridine derivatives under basic conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-benzylidene-5H-indeno[1,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzylidene group.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro groups
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced benzylidene groups, and substituted pyridine rings, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-benzylidene-5H-indeno[1,2-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-benzylidene-5H-indeno[1,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar nitrogen-containing ring structure.
Indole: Another heterocyclic compound with a fused ring system, similar to the indene structure in 5-benzylidene-5H-indeno[1,2-b]pyridine.
Quinoline: A compound with a fused benzene and pyridine ring system, similar in structure and reactivity.
Uniqueness
This compound is unique due to its specific fused ring system, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C19H13N |
|---|---|
Poids moléculaire |
255.3g/mol |
Nom IUPAC |
(5E)-5-benzylideneindeno[1,2-b]pyridine |
InChI |
InChI=1S/C19H13N/c1-2-7-14(8-3-1)13-18-15-9-4-5-10-16(15)19-17(18)11-6-12-20-19/h1-13H/b18-13+ |
Clé InChI |
PXURFKLZUIFPSQ-QGOAFFKASA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\2/C3=C(C4=CC=CC=C42)N=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=C2C3=C(C4=CC=CC=C42)N=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C=C2C3=C(C4=CC=CC=C42)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide](/img/structure/B407858.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-(2,5-dichlorophenyl)furan-2-carboxamide](/img/structure/B407861.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B407862.png)
![5-iodo-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B407865.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-isopropoxybenzamide](/img/structure/B407866.png)
![3-bromo-N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B407867.png)

![5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B407872.png)


![3-{[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B407876.png)
![4-Ethoxy-1-(2-ethoxy-8-methyl-3-quinolinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B407877.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-chloro-5-iodobenzamide](/img/structure/B407878.png)
